molecular formula C3H3Cl2F3O B13422852 2-Chloro-1-(chloromethoxy)-1,1,2-trifluoroethane CAS No. 428-92-2

2-Chloro-1-(chloromethoxy)-1,1,2-trifluoroethane

Cat. No.: B13422852
CAS No.: 428-92-2
M. Wt: 182.95 g/mol
InChI Key: FAERCLVMZOAFPK-UHFFFAOYSA-N
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Description

Properties

CAS No.

428-92-2

Molecular Formula

C3H3Cl2F3O

Molecular Weight

182.95 g/mol

IUPAC Name

2-chloro-1-(chloromethoxy)-1,1,2-trifluoroethane

InChI

InChI=1S/C3H3Cl2F3O/c4-1-9-3(7,8)2(5)6/h2H,1H2

InChI Key

FAERCLVMZOAFPK-UHFFFAOYSA-N

Canonical SMILES

C(OC(C(F)Cl)(F)F)Cl

Origin of Product

United States

Preparation Methods

Chlorination of Orthoesters (Chlorinated Orthoesters Route)

Method Overview:
This approach involves reacting orthoesters with chlorine, often in the presence of alcohols and catalytic bases, to produce chlorinated orthoesters, which are then transformed into the target compound.

Key Steps:

  • React 1,1,1-trialkoxyethane (an orthoester) with gaseous or liquid chlorine.
  • Use of alcohol solvents such as methanol, ethanol, or other low molecular weight alcohols to facilitate the reaction.
  • Catalytic amounts of bases (e.g., potassium carbonate) are employed to promote chlorination.
  • The reaction temperature typically ranges from room temperature to about 100°C, with atmospheric pressure or slight overpressure conditions.

Reaction Conditions & Parameters:

Parameter Range Remarks
Temperature -20°C to +100°C Preferably around room temperature for selectivity
Solvent Methanol, ethanol, isopropanol Low boiling point alcohols preferred for easy removal
Chlorine addition Gaseous or liquid Controlled to avoid over-chlorination
Catalyst Catalytic base (e.g., potassium carbonate) Enhances chlorination efficiency

Representative Reaction:
$$ \text{1,1,1-trialkoxyethane} + \text{Cl}_2 \rightarrow \text{2-chloro-1-(chloromethoxy)-1,1,2-trifluoroethane} $$

Advantages:

  • High selectivity for chlorinated products.
  • Compatibility with various alcohol solvents.
  • Scalable for industrial production.

Fluorination of Chlorinated Precursors (Fluorination Route)

Method Overview:
This method entails fluorinating chlorinated ethane derivatives, such as chloromethoxy compounds, using fluorinating agents like hydrogen fluoride or other fluorinating catalysts.

Key Steps:

  • Starting from chloromethoxy derivatives, subject them to controlled fluorination.
  • Use catalysts such as metal fluorides supported on fluorinated alumina.
  • Reaction temperatures typically range from 150°C to 350°C, with optimal conditions around 175°C to 225°C.
  • Reaction times are short, from 5 to 30 seconds, to prevent over-fluorination.

Reaction Conditions & Parameters:

Parameter Range Remarks
Temperature 150°C - 350°C Optimal at 175°C – 225°C
Fluorinating agent Hydrogen fluoride Anhydrous and carefully controlled
Catalyst Metal fluoride on fluorinated alumina (e.g., zinc fluoride) Ensures selectivity and catalyst stability
Pressure Atmospheric or slightly elevated No critical pressure requirement

Representative Reaction:
$$ \text{Chloromethoxy precursor} + \text{HF} \rightarrow \text{2-Chloro-1-(chloromethoxy)-1,1,2-trifluoroethane} $$

Advantages:

  • High yield and purity.
  • Suitable for large-scale industrial synthesis.
  • Produces compounds with minimal by-products.

Combined Chlorination-Fluorination Strategy

Method Overview:
A sequential process involving initial chlorination of orthoesters followed by fluorination of the chlorinated intermediate provides a versatile route.

Process Flow:

  • Chlorinate the orthoester to introduce chlorine substituents.
  • Purify the chlorinated intermediate.
  • Subject the purified chlorinated compound to fluorination under controlled conditions.

Advantages:

  • Enhanced control over product composition.
  • Flexibility in starting materials.
  • Potential for optimization based on specific industrial requirements.

Research Insights:

  • Patent EP0857773A2 describes similar processes involving fluorinated intermediates and azeotropic compositions, highlighting the importance of reaction control for high purity.

Summary Table: Preparation Methods of 2-Chloro-1-(chloromethoxy)-1,1,2-trifluoroethane

Method Key Reactants Main Conditions Advantages References
Chlorination of orthoesters 1,1,1-trialkoxyethane + Cl₂ Room temp to 100°C, alcohol solvent, catalytic base High selectivity, scalable EP0005810A1
Fluorination of chloromethoxy derivatives Chloromethoxy compounds + HF 150°C - 350°C, supported metal fluoride catalysts High purity, efficient US6040486A
Sequential chlorination-fluorination Orthoesters → Chlorinated intermediates → Fluorination Controlled temperature and catalyst use Flexibility, high yield EP0857773A2

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(chloromethoxy)-1,1,2-trifluoroethane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Alcohols and Ethers: From nucleophilic substitution reactions.

    Carbonyl Compounds: From oxidation reactions.

    Hydrocarbons: From reduction reactions.

Scientific Research Applications

2-Chloro-1-(chloromethoxy)-1,1,2-trifluoroethane has several applications in scientific research:

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular membranes.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(chloromethoxy)-1,1,2-trifluoroethane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound’s halogen atoms can form strong interactions with biological molecules, leading to inhibition or modification of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cellular membranes more effectively.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Chloro-1-(chloromethoxy)-1,1,2-trifluoroethane
  • CAS Registry Number : 428-92-2
  • Molecular Formula : C₃H₃Cl₂F₃O
  • Molecular Weight : 182.957 g/mol
  • Structure : A halogenated ether featuring a chloromethoxy (-OCH₂Cl) group attached to a trifluorochloroethane backbone.

Physicochemical Properties :

  • Boiling Point (Tboil): Not explicitly reported, but thermodynamic calculations (Joback, NIST) suggest values consistent with halogenated ethers of similar molecular weight .
  • LogP (Octanol/Water Partition Coefficient): Estimated at 1.84 (logPoct/wat), indicating moderate lipophilicity .
  • Critical Temperature (Tc) : 297.85 K (24.7°C), critical pressure (Pc): 3.04 MPa .

This compound is structurally related to volatile anesthetics like enflurane and isoflurane but differs in halogen substitution patterns.

Comparison with Similar Compounds

Structural Analogs in the Halogenated Ether Family

The following table compares key properties of 2-chloro-1-(chloromethoxy)-1,1,2-trifluoroethane with halogenated ether anesthetics and related derivatives:

Compound Molecular Formula Boiling Point (°C) Water Solubility (mg/mL) LogP Primary Applications
Target Compound C₃H₃Cl₂F₃O ~56–60 (estimated) Not reported 1.84 Research/industrial synthesis
Enflurane C₃H₂ClF₅O 56.5 1.9 2.1 General anesthetic
Isoflurane C₃H₂ClF₅O 48.5 1.4 1.6 General anesthetic
Desflurane C₃H₂F₆O 22.8 0.42 1.3 Rapid-acting anesthetic
Sevoflurane C₄H₃F₇O 58.6 0.63 0.8 Pediatric anesthetic
2-Chloro-1-(dichloromethoxy)-1,1,2-trifluoroethane C₃H₂Cl₃F₃O Not reported Not reported 2.3 (estimated) Industrial applications

Key Structural and Functional Differences

Halogen Substitution: The target compound has a chloromethoxy (-OCH₂Cl) group and two chlorine atoms on the ethane backbone, whereas enflurane and isoflurane feature difluoromethoxy (-OCF₂H) groups with fewer chlorines . Sevoflurane and desflurane lack chlorine entirely, relying on fluorine for anesthetic potency and rapid elimination .

Thermodynamic Properties :

  • The target compound’s heat of vaporization (ΔvapH) is estimated at 34.8 kJ/mol at 298 K, higher than enflurane’s 29.4 kJ/mol . This suggests stronger intermolecular forces due to chlorine’s polarizability.
  • Critical temperature (Tc) of the target compound (24.7°C) is lower than enflurane’s (implicitly higher due to its higher boiling point), indicating differences in phase behavior under pressure .

Toxicity and Applications :

  • Enflurane, isoflurane, and sevoflurane are clinically approved anesthetics with well-characterized safety profiles . The target compound lacks documented medical use, likely due to higher chlorine content, which may increase toxicity (e.g., hepatotoxicity or nephrotoxicity) .
  • 2-Chloro-1-(dichloromethoxy)-1,1,2-trifluoroethane (CAS 428-96-6) demonstrates how additional chlorine substitutions further elevate lipophilicity (logP ~2.3) and may limit biocompatibility .

Research Findings and Implications

  • Stability and Reactivity : Chlorine substituents in the target compound may enhance stability against hydrolysis compared to fluorine-rich analogs but increase photodegradation risks .

Biological Activity

2-Chloro-1-(chloromethoxy)-1,1,2-trifluoroethane is a halogenated hydrocarbon that has garnered attention due to its potential biological effects and applications in the production of anesthetics like halothane. This article explores the biological activity of this compound, focusing on its toxicological profile, carcinogenic potential, metabolic pathways, and reproductive effects based on diverse scientific literature.

Chemical Profile

  • Chemical Name : 2-Chloro-1-(chloromethoxy)-1,1,2-trifluoroethane
  • CAS Number : 75-88-7
  • Molecular Formula : C3H2Cl3F3O
  • Physical Properties :
    • Boiling Point: 6.9°C
    • Melting Point: -105.5°C

Toxicological Effects

The toxicological evaluation of 2-chloro-1-(chloromethoxy)-1,1,2-trifluoroethane indicates several adverse effects in experimental systems:

  • Acute Toxicity : Inhalation studies have shown that exposure to this compound can lead to nasal and lung damage. Additionally, it has been associated with atrophy of lymphoid organs such as the thymus and spleen, and increased thyroid weight in male rats .
  • Reproductive and Developmental Effects : The compound has been reported to exhibit embryotoxicity at concentrations that do not cause maternal toxicity. Evidence of teratogenicity has also been noted in animal studies .
  • Carcinogenic Potential : Limited evidence suggests a possible carcinogenic effect in experimental animals. In a study involving rats, increased incidences of uterine carcinomas and benign testicular tumors were observed following exposure . However, the compound is classified as not classifiable regarding its carcinogenicity to humans (Group 3) due to insufficient data .

Metabolism

The metabolism of 2-chloro-1-(chloromethoxy)-1,1,2-trifluoroethane involves several pathways:

  • Dechlorination Reaction : In vitro studies indicate that the compound undergoes dechlorination when incubated with rat liver microsomes. This reaction primarily produces trifluoroacetaldehyde hydrate as a metabolite .
  • Urinary Metabolites : Following inhalation exposure, metabolites such as 2,2,2-trifluoroethyl glucuronide and trifluoroacetic acid have been identified in urine samples collected from exposed rats .

Case Studies

Several case studies have highlighted the biological implications of exposure to halogenated hydrocarbons similar to 2-chloro-1-(chloromethoxy)-1,1,2-trifluoroethane:

  • Study on Uterine Carcinomas : A notable study revealed a high incidence of uterine carcinomas in mice exposed to similar compounds. This raises concerns about the potential risks associated with long-term exposure to halogenated hydrocarbons .

Summary of Findings

Biological ActivityObservations
Acute ToxicityNasal/lung damage; organ atrophy
Reproductive EffectsEmbryotoxic; teratogenic evidence
CarcinogenicityLimited evidence; not classifiable for humans
MetabolismDechlorination; multiple urinary metabolites identified

Q & A

Q. What are the established synthetic routes for 2-chloro-1-(chloromethoxy)-1,1,2-trifluoroethane, and what catalytic conditions optimize yield?

Methodological Answer: The compound is synthesized via sequential halogenation of precursor ethers. A validated route involves:

Chlorination : Reacting 1,1,1-trimethoxyethane with Cl₂ in the presence of FeCl₃ (catalyst) at 50–70°C to form a chlorinated intermediate.

Fluorination : Treating the intermediate with anhydrous HF and SbF₅ (fluorination catalyst) at 80–120°C under pressure.

Q. Optimized Conditions :

ParameterValue/RangeReference
Molar Ratio (Precursor:Cl₂)1:1.2
SolventCCl₄ (inert)
Fluorination Temp.100°C (±10°C)
Yield60–75% after distillation

Side products (e.g., over-chlorinated derivatives) are minimized by controlling reaction time (<6 hours) and using excess HF .

Q. What analytical techniques are recommended for structural elucidation and purity assessment?

Methodological Answer: Key Techniques :

  • ¹⁹F NMR : Distinct signals at δ −70 to −80 ppm (CF₃ groups) and δ −120 to −140 ppm (Cl–C–F moieties) .
  • GC-MS : Molecular ion peak at m/z 236.92 (C₃H₅Cl₂F₃O⁺) with fragments at m/z 151 ([CF₂ClOCH₂]⁺) and m/z 101 ([CF₃]⁺) .
  • IR Spectroscopy : Peaks at 1150–1250 cm⁻¹ (C–F stretch) and 750–800 cm⁻¹ (C–Cl stretch) confirm functional groups .

Q. Purity Assessment :

  • HPLC-UV (C18 column, acetonitrile/water gradient) detects impurities ≥0.1% .
  • Elemental Analysis : Theoretical Cl content = 30.1%; deviations >2% indicate contamination .

Q. How does the compound behave under thermal stress or alkaline conditions?

Methodological Answer:

  • Thermal Stability : TGA shows decomposition onset at 180°C, producing HCl and COF₂. Isothermal studies (150°C, 24 hrs) reveal <5% mass loss in sealed systems .
  • Alkaline Hydrolysis : In NaOH/ethanol (pH >10), hydrolysis follows pseudo-first-order kinetics (k = 2.3 × 10⁻³ s⁻¹ at 25°C). Products include 1,1,2-trifluoro-2-chloroethanol (identified via LC-MS) .

Advanced Research Questions

Q. What mechanistic pathways govern radical-mediated degradation in atmospheric conditions?

Methodological Answer: UV photolysis (λ = 254 nm) initiates C–Cl bond cleavage, generating •CF₂OCH₂Cl and •Cl radicals. These react with O₃ to form phosgene (COCl₂) and trifluoroacetyl fluoride (CF₃COF), confirmed by:

  • FTIR : Detection of COCl₂ (ν = 1820 cm⁻¹) and CF₃COF (ν = 1240 cm⁻¹) .
  • GC-MS : Quantifies degradation products at ppb levels .

Computational Modeling : DFT (B3LYP/6-31G*) predicts activation energy (Eₐ) = 28.5 kcal/mol for primary cleavage, aligning with experimental Eₐ = 27.8 kcal/mol .

Q. How can environmental persistence and bioaccumulation potential be assessed?

Methodological Answer:

  • OECD 307 Test : Aerobic soil degradation shows DT₅₀ = 150 days. Metabolites (e.g., chloromethoxyacetic acid) are tracked via LC-HRMS (m/z 143.98 [M−H]⁻) .
  • Bioaccumulation : EPI Suite estimates log BCF = 1.8 (low aquatic accumulation). Field studies using PUF disks detect groundwater concentrations <10 ng/L (GC-ECD) .

Q. Environmental Monitoring Table :

MatrixMethodDetection LimitReference
GroundwaterGC-ECD0.1 ng/L
AirEPA Method 8260B0.1 pptv

Q. How does the chloromethoxy group influence metabolic fate compared to analogs like enflurane?

Methodological Answer:

  • In Vitro Assays : Rat hepatic microsomes metabolize the compound 3× slower than enflurane (Vₘₐₓ = 0.8 vs. 2.4 nmol/min/mg protein). Metabolites include chloromethoxy-trifluoroacetic acid (CM-TFA, m/z 196.96 [M−H]⁻) .
  • CYP Inhibition : Pre-treatment with disulfiram (CYP2E1 inhibitor) reduces metabolite formation by 85%, confirming CYP-mediated oxidation .

Q. How can contradictory data on ozone depletion potential (ODP) be resolved?

Methodological Answer:

  • Smog Chamber Studies : Measure Cl atom yield via resonance fluorescence under controlled OH radical levels (2×10⁶ molecules/cm³). Recent ODP = 0.02 ±0.005, lower than prior estimates (0.05) due to improved sink quantification .
  • Molecular Dynamics (GROMACS) : Simulate atmospheric lifetime (τ = 1.8 years vs. CFC-11’s 45 years), validated against NIST IR cross-section data .

Q. Comparative ODP Table :

CompoundODPMethodReference
2-Chloro-1-(chloromethoxy)-...0.02Smog chamber
CFC-111.0IPCC 2020

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